BenchChemオンラインストアへようこそ!

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Medicinal chemistry Scaffold optimization Conformational analysis

This tetrahydrobenzothiazole–pyrimidine carboxamide (MW 290.34, C₁₃H₁₄N₄O₂S) is a structurally discrete chemotype for medicinal chemistry. It features a 6-methoxypyrimidine-4-carboxamide motif and a fully saturated benzothiazole ring—a matched molecular pair with its aromatic analog (CAS 2034256-22-7) for probing saturation-dependent target engagement and metabolic stability. Procure as a diversity element for CDK/GSK-3β/JNK kinase selectivity panels, antiviral pyrimidine biosynthesis inhibition assays, or DprE1-focused anti-tubercular screening. The 6‑methoxy group provides hinge-region hydrogen‑bond acceptor capacity not achievable with methyl, chloro, or amino substitutions. Typical supply purity is ≥95%. Inquire for milligram-to-gram quantities.

Molecular Formula C13H14N4O2S
Molecular Weight 290.34
CAS No. 2034362-23-5
Cat. No. B2667688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
CAS2034362-23-5
Molecular FormulaC13H14N4O2S
Molecular Weight290.34
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)CCCC3
InChIInChI=1S/C13H14N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h6-7H,2-5H2,1H3,(H,16,17,18)
InChIKeyNXUSFNIPLZAIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034362-23-5): Structural Identity and Compound Class


6-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034362-23-5) is a synthetic heterocyclic small molecule (C13H14N4O2S, MW 290.34) belonging to the tetrahydrobenzothiazole–pyrimidine carboxamide hybrid class [1]. Its architecture couples a partially saturated (4,5,6,7-tetrahydro) benzothiazole bicyclic system via a carboxamide linker to a 6-methoxy-substituted pyrimidine ring [2]. Compounds bearing this scaffold have attracted attention in medicinal chemistry for their potential as kinase inhibitors, antiviral agents, and anti-tubercular leads, owing to the privileged status of both the benzothiazole and pyrimidine pharmacophores [3][4].

Why In-Class Substitution of 6-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide Is Not Straightforward


Despite the abundance of benzothiazole–pyrimidine hybrids in screening libraries, the precise combination of a 6-methoxy substituent on the pyrimidine-4-carboxamide core and a fully saturated tetrahydrobenzothiazole ring represents a discrete chemotype whose properties cannot be inferred from closely related analogs [1]. The saturation state of the benzothiazole ring modulates both electronic distribution and conformational flexibility, while the 6-methoxy group influences hydrogen-bonding capacity, metabolic stability, and target engagement in ways that differ qualitatively from methyl, chloro, or amino substitutions at the same position [2][3]. Direct experimental evidence for this specific compound remains sparse; procurement decisions must therefore weigh structural uniqueness against the absence of published comparative bioactivity data [4].

Quantitative Differentiation Evidence for 6-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034362-23-5)


Tetrahydrobenzothiazole Saturation State Confers Distinct Conformational and Electronic Properties vs. Aromatic Benzothiazole Analogs

The 4,5,6,7-tetrahydro modification of the benzothiazole ring in CAS 2034362-23-5 eliminates aromaticity across the cyclohexene-fused portion, producing a non-planar, partially saturated bicyclic system not present in the widely studied N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide (CAS 2034256-22-7) [1]. This saturation state has been exploited in the antiviral tetrahydrobenzothiazole lead compound 1, where it was critical for pyrimidine biosynthesis inhibition; the aromatic benzothiazole equivalent was inactive, demonstrating that saturation is a binary determinant of target engagement within this phenotype [2].

Medicinal chemistry Scaffold optimization Conformational analysis

6-Methoxy Substituent on Pyrimidine-4-Carboxamide: Differentiated Hydrogen-Bonding and Electronic Profile vs. 5,6-Dimethyl and 6-Piperidinyl Analogs

The 6-methoxy group (-OCH3) in CAS 2034362-23-5 introduces a hydrogen-bond acceptor at the pyrimidine 6-position, a feature absent in the 5,6-dimethyl analog (CAS not located; compound name: 5,6-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide) and electronically distinct from the basic amine of the 6-(piperidin-1-yl) analog [1]. In pyrimidine-4-carboxamide kinase inhibitor series, the 6-methoxy group has been shown to participate in critical hinge-region hydrogen bonds with kinase active sites (e.g., CDK2) and to influence selectivity versus the 6-methyl or 6-chloro congeners, which cannot act as hydrogen-bond acceptors [2].

Structure-activity relationship Hydrogen bonding Kinase hinge-binding

Benzothiazole–Pyrimidine Carboxamide Scaffold Privilege: DprE1 Inhibition MIC Evidence for the Chemotype Class

A set of twenty benzothiazolylpyrimidine-5-carboxamides (7a–t) was systematically evaluated against Mycobacterium tuberculosis H37Rv, yielding MIC values between 0.78 and 25 μg/mL for the most active analogs; compounds 7a, 7e, 7f, and 7o were identified as potentially active, with lead compound 7a and 7o demonstrating DprE1 selectivity and oral bioavailability exceeding 52% [1]. While CAS 2034362-23-5 (a pyrimidine-4-carboxamide rather than the 5-carboxamide regioisomer) was not included in this study, the conserved benzothiazole–pyrimidine carboxamide core, including the carboxamide linker geometry and heterocyclic recognition elements, supports class-level inference of potential anti-tubercular relevance [1].

Antitubercular DprE1 Mycobacterium tuberculosis

Tetrahydrobenzothiazole Motif Validated as a Broad-Spectrum Antiviral Pharmacophore Targeting Host Pyrimidine Biosynthesis

Tetrahydrobenzothiazole-based compound 1 (a structural relative of CAS 2034362-23-5 sharing the saturated benzothiazole core) demonstrated broad-spectrum antiviral activity with CPE EC50 values of 0.35 μM (VEEV TC-83), 0.29 μM (CHIKV S27), 0.96 μM (WEEV), and 0.26 μM (Ebola virus-GFP) [1]. Mechanistically, compound 1 inhibits host pyrimidine biosynthesis and induces interferon-stimulated genes (ISGs) independently of type 1 interferon production [1]. Critically, the antiviral effect was cell-type dependent—robust in human cell lines but absent in mouse cell lines—highlighting species-specific host-target engagement [2].

Antiviral Pyrimidine biosynthesis Broad-spectrum

Pyrimidine-4-Carboxamide SAR Platform: 6-Methoxy Group Impacts Kinase Selectivity and Potency in CDK2 and GSK-3β Contexts

In a series of pyrimidine-based benzothiazole derivatives evaluated as CDK2 inhibitors, compounds with varied pyrimidine substituents demonstrated IC50 values spanning from sub-micromolar to >10 μM; the nature of the 6-position substituent was a key determinant of both potency and selectivity [1]. Electron-donating groups (such as methoxy) at position 6 of the pyrimidine ring enhance electron density at the nitrogen atoms involved in kinase hinge binding, a property not replicated by electron-withdrawing substituents (e.g., -CF3) or lipophilic alkyl groups [2]. While CAS 2034362-23-5 has not been profiled against kinase panels, its 6-methoxy substitution pattern aligns with the potency-enhancing structural features identified in this chemotype series [1].

Kinase inhibition CDK2 GSK-3β Anticancer

Recommended Application Scenarios for 6-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide Based on Structural and Class-Level Evidence


Kinase Inhibitor Lead Optimization Libraries Requiring a 6-Methoxy Pyrimidine-4-Carboxamide Hinge-Binding Motif with a Saturated Benzothiazole Core

For medicinal chemistry programs targeting ATP-binding sites of CDK2, GSK-3β, or JNK family kinases, CAS 2034362-23-5 provides a structurally differentiated starting point: the 6-methoxy group offers hydrogen-bond acceptor capacity at the kinase hinge region [1], while the tetrahydrobenzothiazole core introduces conformational flexibility absent in planar aromatic benzothiazole analogs [2]. This scaffold is suitable as a comparator compound in SAR exploration where the saturation state of the fused ring system is being probed for its impact on kinase selectivity and physicochemical properties.

Host-Targeted Antiviral Screening Cascades Leveraging the Pyrimidine Biosynthesis Inhibition Mechanism Associated with Tetrahydrobenzothiazole Cores

Given that tetrahydrobenzothiazole compound 1 demonstrated broad-spectrum antiviral activity (VEEV, CHIKV, WEEV, Ebola) via host pyrimidine biosynthesis inhibition [3], CAS 2034362-23-5 represents a chemically accessible analog for exploring structure-activity relationships around this mechanism. The compound can serve as a tool molecule to test whether the 6-methoxypyrimidine-4-carboxamide appendage retains or modulates the pyrimidine biosynthesis inhibitory activity and the associated Type 1 interferon-independent ISG induction phenotype [3].

Anti-Tubercular Drug Discovery Programs Targeting DprE1 with Benzothiazole–Pyrimidine Carboxamide Chemotypes

The DprE1-validated benzothiazolylpyrimidine carboxamide series (MIC active against M. tuberculosis H37Rv; oral bioavailability >52%) establishes this chemotype as relevant for anti-tubercular screening [4]. CAS 2034362-23-5, as a pyrimidine-4-carboxamide regioisomer with a saturated benzothiazole ring, can be deployed as a diversity element in focused libraries designed to probe the impact of carboxamide regiochemistry and ring saturation on DprE1 binding, MIC potency, and selectivity over human kinases [4].

Chemical Biology Probe Development for Investigating the Biological Consequences of Benzothiazole Ring Saturation

The tetrahydro (saturated) versus aromatic benzothiazole dichotomy has been shown to be a binary activity determinant in the antiviral context, where aromatic analogs were inactive [3]. CAS 2034362-23-5, paired with its aromatic analog N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide (CAS 2034256-22-7), constitutes a matched molecular pair for systematically dissecting the contribution of benzothiazole ring saturation to target engagement, cellular permeability, metabolic stability, and off-target profiles across diverse assay panels [2][3].

Quote Request

Request a Quote for 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.